molecular formula C9H7ClN2O2S B1651545 3-Phenyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1277168-02-1

3-Phenyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B1651545
CAS No.: 1277168-02-1
M. Wt: 242.68
InChI Key: IBHNCBUMLPNXQE-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound characterized by its unique structure, featuring a phenyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group

Biochemical Analysis

Biochemical Properties

Pyrazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biochemical activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Molecular Mechanism

It is known that pyrazoles can participate in various chemical reactions, such as free radical reactions and nucleophilic substitutions . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specific molecular mechanisms of 3-Phenyl-1H-pyrazole-5-sulfonyl chloride remain to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of phenylhydrazine with ethyl acetoacetate followed by chlorosulfonation. The reaction conditions require careful control of temperature and the use of appropriate solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1H-pyrazole-5-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia, alcohols, and amines can be used in substitution reactions.

Major Products Formed:

  • Sulfonic acids from oxidation reactions.

  • Amines from reduction reactions.

  • Various substituted pyrazoles from nucleophilic substitution reactions.

Scientific Research Applications

3-Phenyl-1H-pyrazole-5-sulfonyl chloride has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

  • 1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride

Uniqueness: 3-Phenyl-1H-pyrazole-5-sulfonyl chloride is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity profiles and biological activities.

Properties

IUPAC Name

3-phenyl-1H-pyrazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHNCBUMLPNXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277246
Record name 5-Phenyl-1H-pyrazole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1277168-02-1
Record name 5-Phenyl-1H-pyrazole-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1277168-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-1H-pyrazole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1H-pyrazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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